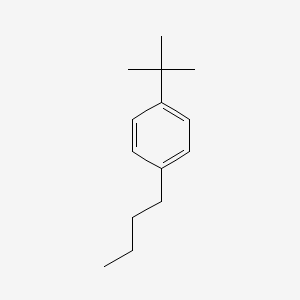

4-Tert-butyl-1-n-butylbenzene

Description

General Context of Alkylbenzene Research in Modern Chemistry

Alkylbenzenes are fundamental compounds in organic chemistry, serving as crucial intermediates and products in numerous industrial processes. wikipedia.orgechem-eg.com Research in this area is driven by their widespread use, most notably as precursors to surfactants for detergents, known as linear alkylbenzene sulfonates (LAS). wikipedia.orgechem-eg.com The production of linear alkylbenzenes (LABs) is a significant sector of the petrochemical industry, with established methods like the UOP process employing catalysts such as hydrogen fluoride (B91410) or solid acids for the alkylation of benzene (B151609). nih.gov

Modern chemical research on alkylbenzenes focuses on several key areas. These include the development of more environmentally benign and efficient catalytic systems, such as solid-state catalysts, to replace traditional ones like aluminum chloride (AlCl₃) and hydrogen fluoride. echem-eg.comnih.govacs.org There is also considerable interest in understanding and controlling the isomerization of alkylaromatic compounds to produce specific isomers with desired properties. acs.org The gas-phase reactions of alkylbenzenes are also studied to understand the fundamental principles of their formation and stability. cdnsciencepub.com

Significance of 4-Tert-butyl-1-n-butylbenzene within Contemporary Organic Synthesis and Materials Science

Within the broader family of alkylbenzenes, this compound holds particular interest due to its distinct molecular architecture, which combines a linear n-butyl group and a bulky tert-butyl group on a benzene ring. This structure makes it a valuable subject for academic study.

In organic synthesis, the tert-butyl group's steric bulk can influence the reactivity and selectivity of reactions at the aromatic ring or the n-butyl chain. cymitquimica.com Halogenated derivatives of similar structures, such as 1-bromo-4-tert-butylbenzene, are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, through reactions like lithium-bromide exchanges. cymitquimica.comchemicalbook.comsigmaaldrich.com This suggests that functionalized versions of this compound could serve as versatile building blocks. For instance, the related compound 1-tert-butyl-4-iodobenzene is noted for its use in synthesizing complex organic molecules for medicinal chemistry and materials science. chemimpex.com

In materials science, the properties of alkylbenzenes are relevant to the development of new materials. For example, tert-butylbenzene (B1681246) is used in synthesizing aromatic polyimide membranes for gas separation. sigmaaldrich.com The specific arrangement of alkyl groups in this compound could influence properties like thermal stability and glass-forming ability, which are crucial for the development of advanced polymers and other materials. researchgate.net

Current Research Landscape and Key Unexplored Areas Pertaining to the Compound

The current research landscape for this compound is relatively specialized. While there is extensive literature on alkylbenzenes in general, and on simpler related compounds like tert-butylbenzene and linear alkylbenzenes, specific studies focusing solely on this compound are less common. wikipedia.orgwikipedia.org

A notable area of existing research involves the synthesis of related structures. For example, a kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) using a phase transfer catalysis system has been published, highlighting an environmentally friendly method for creating similar ether compounds. researchgate.netbcrec.id Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and selectivity of molecules containing the tert-butylbenzene moiety. imist.ma

Key unexplored areas for this compound include:

Detailed Synthetic Pathways: While general alkylation methods exist, optimized and selective synthesis routes specifically for the 1,4-disubstituted isomer with n-butyl and tert-butyl groups are not extensively documented.

Material Properties: A thorough investigation of its physical and chemical properties, particularly those relevant to materials science applications such as liquid crystal behavior or as a component in specialized lubricants or heat transfer fluids, is lacking.

Advanced Catalysis: The use of novel catalytic systems, such as zeolites or ionic liquids, for the specific synthesis of this compound could be a fruitful area of research.

Polymer Chemistry: Its potential as a monomer or an additive in the creation of new polymers with unique thermal or mechanical properties remains largely unexplored.

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would aim to fill the knowledge gaps identified above. The primary objectives of such research should be:

To Develop and Optimize Synthetic Methodologies: This would involve exploring various catalytic systems and reaction conditions to achieve high-yield, selective synthesis of this compound, minimizing the formation of other isomers.

To Conduct a Thorough Characterization of its Physicochemical Properties: This includes detailed measurements of its thermal properties (melting point, boiling point, heat capacity), spectroscopic data (NMR, IR, MS), and other relevant physical constants. nih.gov

To Investigate its Potential in Materials Science: Research should be directed towards evaluating its utility as a precursor for liquid crystals, a component in high-performance polymers, or as a specialized solvent or additive.

To Explore its Reactivity and Utility as a Synthetic Intermediate: This involves studying the functionalization of both the aromatic ring and the alkyl side chains to create novel and potentially useful chemical entities.

By pursuing these objectives, the scientific community can gain a deeper understanding of this specific alkylbenzene and unlock its potential for new applications in both academic and industrial settings.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂ |

| Molar Mass | 190.32 g/mol |

| CAS Number | 14011-00-8 |

| IUPAC Name | 1-butyl-4-tert-butylbenzene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14011-00-8 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1-butyl-4-tert-butylbenzene |

InChI |

InChI=1S/C14H22/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3 |

InChI Key |

BDSMPLDBKOVNHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Research on 4 Tert Butyl 1 N Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Through the application of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete and unambiguous assignment of the 4-tert-butyl-1-n-butylbenzene structure can be achieved.

Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons on the aromatic ring and the two different alkyl side chains. The 1,4-disubstitution pattern on the benzene (B151609) ring results in a characteristic AA'BB' splitting pattern in the aromatic region of the spectrum. The signals from the n-butyl and tert-butyl groups appear in the aliphatic region, with chemical shifts and multiplicities that confirm their respective structures.

Detailed analysis reveals specific resonances: the nine equivalent protons of the tert-butyl group appear as a sharp singlet, while the protons of the n-butyl group give rise to a triplet for the terminal methyl group, two multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached directly to the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.3 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.1 | Doublet | 2H |

| Benzylic (-CH₂-) | ~2.6 | Triplet | 2H |

| Methylene (-CH₂CH₂CH₂CH₃) | ~1.6 | Multiplet | 2H |

| Methylene (-CH₂CH₃) | ~1.35 | Multiplet | 2H |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

Note: Predicted values are based on standard additive models and data from similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment.

The spectrum would show four signals for the aromatic carbons (two for the substituted carbons and two for the protonated carbons), four signals for the carbons of the n-butyl chain, and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1) | ~141 |

| Aromatic (C-4) | ~149 |

| Aromatic (C-2, C-6) | ~128 |

| Aromatic (C-3, C-5) | ~125 |

| Benzylic (-CH₂-) | ~35 |

| Methylene (-CH₂CH₂CH₂CH₃) | ~34 |

| Methylene (-CH₂CH₃) | ~22 |

| Methyl (-CH₃) | ~14 |

| tert-Butyl (quaternary C) | ~34.5 |

Note: Predicted values are based on standard additive models and data from similar compounds.

To definitively establish the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. In the case of this compound, COSY would show correlations between the adjacent methylene and methyl protons within the n-butyl chain, confirming its linear structure. It would also show a correlation between the two sets of aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps proton signals to the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR data, confirming, for example, which carbon signal corresponds to the benzylic methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons over two or three bonds. This is particularly powerful for establishing the connection of the substituent groups to the aromatic ring. For instance, HMBC would show a correlation from the benzylic protons of the n-butyl group to the quaternary carbon (C-1) and the ortho carbons (C-2, C-6) of the ring. Similarly, correlations from the tert-butyl protons to the C-4 and C-3/C-5 carbons would confirm its position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass data for each eluting component. researchgate.net

Upon analysis, the mass spectrum of this compound would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 190, corresponding to its molecular weight (C₁₄H₂₂). The fragmentation pattern is characteristic of alkylbenzenes and is dominated by cleavages that form stable carbocations. Key fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes. Loss of a propyl radical from the n-butyl chain results in a fragment at m/z 147.

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group is highly favorable due to the formation of a stable tertiary benzylic carbocation, leading to an intense peak at m/z 175. This is often the base peak in the spectrum.

McLafferty Rearrangement: The n-butyl chain can undergo a rearrangement to eliminate a neutral molecule of propene, resulting in a peak at m/z 134.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₄H₂₂]⁺ | Molecular Ion (M⁺) |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 147 | [M - C₃H₇]⁺ | Loss of a propyl radical from the n-butyl group |

| 134 | [M - C₃H₆]⁺ | McLafferty rearrangement of the n-butyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically used for polar, non-volatile, and large molecules. dphen1.com While not a standard method for analyzing nonpolar hydrocarbons directly, it is invaluable for studying the compound within larger, non-covalent complexes. dphen1.com

In research settings, ESI-MS could be used to investigate the interactions of this compound with host molecules, such as cyclodextrins or calixarenes, or its role in supramolecular assemblies. If the compound is part of a charged host-guest complex, ESI-MS can detect the intact complex in the gas phase. This allows researchers to determine the stoichiometry and binding affinity of these non-covalent interactions, providing insights into molecular recognition processes involving this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a unique fingerprint, revealing characteristic absorptions for the aromatic ring and the alkyl substituents.

The key vibrational modes observed in the IR spectrum of this compound and related alkylbenzenes include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The n-butyl and tert-butyl groups exhibit characteristic C-H stretching absorptions in the region of 2850-2970 cm⁻¹. These bands are often strong and can be resolved to show symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the alkyl C-H bonds are found in the 1365-1465 cm⁻¹ range. A characteristic absorption around 1365 cm⁻¹ is often indicative of the tert-butyl group.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,4- or para-substitution) is strongly indicated by out-of-plane (OOP) C-H bending vibrations, which typically result in a strong absorption band in the 800-840 cm⁻¹ region.

Ultrafast infrared (IR) Raman spectroscopy has been employed to study vibrational energy flow in various alkylbenzenes, providing deep insights into how energy is transferred between the phenyl ring and the alkyl substituents. researchgate.netnih.gov These studies classify the normal modes as phenyl, substituent, or global, and measure the rates of energy transfer between them. nih.gov While specific data for this compound is not detailed, the principles derived from studies on toluene, isopropylbenzene, and t-butylbenzene are applicable. researchgate.netnih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2970-2850 | n-butyl & tert-butyl groups |

| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |

| Aliphatic C-H Bend | 1465-1365 | n-butyl & tert-butyl groups |

| Aromatic C-H OOP Bend | 840-800 | 1,4-Disubstituted Ring |

Chromatographic Methodologies for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative determination. The choice of method depends on the volatility of the compound and the nature of the sample matrix.

Gas-liquid chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier method for analyzing volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a capillary column.

For alkylbenzenes, non-polar capillary columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., SPB-1, DB-1), are commonly used. researchgate.netacademicjournals.org The elution order in GLC is generally dependent on the boiling point and the interaction with the stationary phase. The retention time of this compound can be influenced by several factors:

Column Temperature: Higher temperatures decrease retention times but may also reduce separation efficiency (resolution). shimadzu.com

Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., nitrogen, helium) is crucial for achieving the best resolution in the shortest possible time. shimadzu.com

Column Polarity: The use of non-polar columns ensures that separation is primarily based on the volatility of the analytes. researchgate.net

Quantitative analysis is typically performed by creating a calibration curve using standards of known concentration or by using the internal standard method. researchgate.net For instance, a method developed for n-butylbenzene analysis used an activated charcoal tube for sample collection, carbon disulfide for desorption, and capillary column gas chromatography for determination, achieving high precision and recovery. nih.gov

Table 2: Typical Gas-Liquid Chromatography (GLC) Parameters for Alkylbenzene Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., VF-5ms, DB-1) | High-resolution separation of volatile compounds. researchgate.net |

| Stationary Phase | Non-polar (e.g., Dimethylpolysiloxane) | Separation based primarily on boiling point. researchgate.netacademicjournals.org |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. researchgate.net |

| Column Temp. | 180 °C (Isothermal) or Programmed | Controls retention time and separation. researchgate.net |

| Detector Temp. | 275 °C (FID) | Maintains analytes in the gas phase for detection. researchgate.net |

| Carrier Gas | Nitrogen or Helium | Mobile phase to carry analytes through the column. researchgate.net |

High-performance liquid chromatography (HPLC) is a versatile technique used to separate components of a mixture that may not be sufficiently volatile for GLC, such as potential transformation or degradation products of this compound.

The most common mode for separating non-polar compounds like alkylbenzenes is reverse-phase (RP) HPLC. In this method, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. Research on similar compounds like 4-tert-butyltoluene (B18130) and 4-tert-butylbenzenethiol demonstrates the utility of this approach. sielc.comsielc.com A typical RP-HPLC method would involve:

Stationary Phase: A C18 or similar reverse-phase column.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comsielc.com The ratio can be adjusted (isocratic or gradient elution) to optimize the separation.

Detector: A UV detector is commonly used for aromatic compounds, as the benzene ring absorbs UV light at specific wavelengths (e.g., 254 nm). google.com

HPLC is particularly valuable for monitoring reactions involving this compound, allowing for the separation and quantification of the starting material, intermediates, and final products in the reaction mixture. google.com

Complementary Analytical Techniques for Structural Elucidation (e.g., Elemental Analysis)

While spectroscopic and chromatographic methods provide detailed structural and quantitative information, complementary techniques like elemental analysis are crucial for confirming the fundamental elemental composition of a purified sample of this compound.

Elemental analysis determines the mass percentages of the constituent elements—carbon and hydrogen—in the compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. For this compound, the molecular formula is C₁₄H₂₂. nih.govnist.gov

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₁₄H₂₂

Molecular Weight: 190.33 g/mol nist.gov

Mass of Carbon = 14 × 12.01 g/mol = 168.14 g/mol

Mass of Hydrogen = 22 × 1.008 g/mol = 22.18 g/mol

This allows for the calculation of the theoretical mass percentages, which serve as a benchmark for purity assessment.

Table 3: Elemental Composition of this compound (C₁₄H₂₂)

| Element | Atomic Mass (g/mol) | Atoms in Molecule | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 14 | 168.14 | 88.34% |

| Hydrogen (H) | 1.008 | 22 | 22.18 | 11.66% |

| Total | 190.32 | 100.00% |

A close agreement between the experimentally determined mass percentages and the theoretical values provides strong evidence for the compound's identity and purity.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 1 N Butylbenzene Analogues

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are foundational to modern computational chemistry, providing a means to solve the electronic Schrödinger equation for a given molecular system. These ab initio ("from first principles") and Density Functional Theory (DFT) approaches are used to determine the electronic structure and inherent reactivity of molecules. wikipedia.org

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with a basis set like 6-311++G(d,p) to describe the atomic orbitals. nih.gov

For analogues of 4-tert-butyl-1-n-butylbenzene, DFT is employed to perform geometry optimizations to find the lowest-energy three-dimensional arrangement of atoms. rasayanjournal.co.in This process yields crucial data on bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl, have shown that optimized geometries from DFT calculations are in close agreement with experimental data obtained from X-ray crystallography, though minor deviations can occur, for instance, due to disorder in bulky tert-butyl groups within a crystal lattice. rasayanjournal.co.ineurjchem.comresearchgate.net

Once an optimized geometry is obtained, DFT calculations can provide the total electronic energy, which is essential for comparing the relative stabilities of different isomers or conformers. Furthermore, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rasayanjournal.co.ineurjchem.com

| Computational Method | Basis Set | Typical Applications for Alkylbenzene Analogues | Key Outputs |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Geometry Optimization, Conformer Stability | Optimized Bond Lengths/Angles, Relative Energies |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Electronic Structure Analysis | HOMO/LUMO Energies, Electron Density Distribution |

| TD-DFT | Varies | UV-Visible Spectra Prediction | Excitation Energies, Oscillator Strengths |

Ab initio methods are a class of quantum chemistry techniques that solve the Schrödinger equation from first principles, without using experimental data or empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field, rather than instantaneous interactions. wikipedia.org While HF provides a foundational understanding of electronic structure, it neglects electron correlation, which is crucial for high accuracy.

To improve upon HF, post-Hartree-Fock methods have been developed. These include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which systematically account for electron correlation. researchgate.net These methods are more computationally demanding than DFT but can offer "gold standard" accuracy for energies and molecular properties. youtube.com For example, studies on sec-butylbenzene (B1681704) have utilized MP2 theory with basis sets like 6-311+G** to accurately predict the relative energies and populations of its different conformers. researchgate.net Ab initio methods are particularly valuable for benchmarking the performance of more cost-effective DFT functionals and for cases where DFT may be unreliable, such as systems with significant non-covalent interactions or antiaromatic character. nih.gov

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Alkylbenzenes with flexible side chains, such as the n-butyl group in this compound, can exist in multiple conformations. aip.orgnih.gov Conformational analysis aims to identify the stable conformers and determine their relative energies and populations. Computational methods are indispensable for this task.

The potential energy surface of these molecules is explored by systematically changing the dihedral angles along the alkyl chain. For n-butylbenzene, key dihedral angles define the orientation of the chain relative to the phenyl ring and the arrangement of the carbon backbone. aip.org The conformations are often described using terms like anti (or trans), gauche, and perpendicular. aip.org For instance, studies on n-propylbenzene and n-butylbenzene have identified multiple stable conformers, with the lowest energy structure often having the alkyl chain in a perpendicular orientation relative to the benzene (B151609) ring. aip.orgnih.gov

Computational studies combine different levels of theory to achieve this. Often, a faster method like molecular mechanics or a semi-empirical method is used for an initial broad search of the conformational space. The low-energy candidates are then re-optimized using more accurate DFT or ab initio methods (e.g., MP2) to obtain reliable relative energies. researchgate.net These high-level calculations are crucial, as they can reveal subtle energetic differences that determine the dominant conformer at a given temperature.

| Molecule | Conformer | Description (Dihedral Angles) | Calculated Relative Energy |

|---|---|---|---|

| n-Propylbenzene | Anti | Alkyl chain extended away from the ring | 0.00 |

| n-Propylbenzene | Gauche | Alkyl chain bent relative to the ring | 0.45 |

| sec-Butylbenzene | G1 | Gauche arrangement of C1-Cα-Cβ-Cγ | 0.00 |

| sec-Butylbenzene | A | Anti arrangement of C1-Cα-Cβ-Cγ | ~0.70 |

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, predicting their outcomes, and understanding the origins of selectivity. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them.

Conceptual DFT provides a framework for quantifying and predicting chemical reactivity using indices derived from the electron density. mdpi.comsemanticscholar.org These indices translate complex quantum mechanical information into chemically intuitive concepts like electrophilicity and nucleophilicity. researchgate.netnih.gov

The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. These global indices are useful for understanding the polar nature of reactions like cycloadditions. researchgate.net For local selectivity (i.e., predicting which atoms within a molecule are most reactive), Parr functions (Pk) are employed. mdpi.comrsc.org The electrophilic Parr function (Pk+) identifies the sites most susceptible to nucleophilic attack, while the nucleophilic Parr function (Pk-) identifies the sites most susceptible to electrophilic attack. mdpi.com

In the context of cycloaddition reactions involving benzene analogues, these tools can predict regioselectivity. For a Diels-Alder reaction, for instance, analyzing the Parr functions of the diene and dienophile can predict which termini will preferentially form new bonds. Studies on cycloadditions of cycloheptatriene (B165957) derivatives have shown that Parr functions successfully identify the most electrophilic and nucleophilic centers, correctly predicting the observed regioselectivity of the reactions. rsc.org

The transition state (TS) is a critical point on the reaction energy profile, representing the energy maximum along the minimum energy path between reactants and products. ims.ac.jp Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Locating and characterizing transition states is a central goal of computational reaction modeling. ims.ac.jpmit.edu

Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a point that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. nih.gov Algorithms are used to locate this structure, and its identity is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. youtube.com The eigenvector corresponding to this imaginary frequency visualizes the atomic motions that lead the system from the reactant, through the transition state, to the product.

For reactions involving alkylbenzene analogues, such as electrophilic aromatic substitution or side-chain oxidation, characterizing the relevant transition states allows chemists to understand directing effects and selectivity. For example, by comparing the activation energies for electrophilic attack at the ortho, meta, and para positions of a substituted benzene, one can computationally verify the directing rules observed experimentally. Machine learning models are also emerging as a powerful tool to accelerate the prediction of transition state structures, making the exploration of complex reaction pathways more efficient. mit.edunih.govresearchgate.net

Derivation of Thermodynamic Properties from Computational and Calorimetric Data

The thermodynamic properties of this compound analogues, such as tert-butylbenzene (B1681246) and 1,4-di-tert-butylbenzene, are accurately determined by a powerful combination of experimental calorimetric measurements and theoretical quantum chemical calculations. This dual approach allows for the comprehensive characterization of substances in both condensed and ideal gas states. researchgate.net

Experimental data is foundational to these analyses. Techniques like adiabatic calorimetry are employed to measure key properties over a range of temperatures. These include the heat capacities of the solid and liquid phases and the enthalpies of phase transitions, such as fusion and vaporization. researchgate.net For volatile compounds, the transpiration method is used to measure vapor pressures, from which enthalpies of vaporization can be derived. These experimental values provide a robust, real-world basis for the subsequent derivation of thermodynamic functions.

Computational chemistry complements these experimental findings. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT) with functionals such as B3LYP or composite methods like G3MP2, are used to predict thermodynamic functions. These theoretical calculations are particularly crucial for determining the properties of the ideal gas state, which can be difficult to measure experimentally across a wide range of temperatures. researchgate.net

By combining the precise calorimetric data for the condensed phases with the theoretically derived values for the gas phase, a complete thermodynamic profile can be constructed. This includes standard thermodynamic functions like entropy (S°), enthalpy (H°), and Gibbs free energy (G°). The close agreement often observed between the calorimetric experimental results and the computationally derived values lends a high degree of confidence to the recommended thermochemical data. researchgate.net

Below is a table summarizing key thermodynamic properties for two common analogues of this compound, derived from such combined experimental and computational studies.

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Computational chemistry provides essential tools for predicting the reactivity and interaction patterns of molecules like this compound and its analogues through the calculation of various molecular descriptors. These descriptors, derived from the molecule's electronic structure, offer quantitative measures of its chemical tendencies.

A primary method for these investigations is Density Functional Theory (DFT). DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital Theory, these orbitals are key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, indicating the ease with which it can be oxidized. A higher HOMO energy suggests greater ease of electron donation and thus higher reactivity as a nucleophile. Conversely, the energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater propensity to accept electrons, signifying higher reactivity as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor for predicting molecular stability and reactivity. A small HOMO-LUMO gap is associated with high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates that the molecule is more polarizable and generally more reactive. A large gap implies high kinetic stability and lower chemical reactivity.

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, including:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): A quantitative measure of a molecule's ability to act as an electrophile.

The table below presents computationally derived frontier orbital energies for several simple alkylbenzene analogues, illustrating the influence of substitution on these key reactivity descriptors.

Research on Applications and Materials Science Contributions of 4 Tert Butyl 1 N Butylbenzene and Its Derivatives

Role as Chemical Intermediates in Advanced Organic Synthesis

The structural attributes of 4-tert-butyl-1-n-butylbenzene and its derivatives make them valuable intermediates in the synthesis of more complex molecules. The presence of two different alkyl groups allows for regioselective functionalization, providing pathways to a variety of molecular architectures.

Precursors for Complex Molecular Scaffolds

The tert-butyl group in tert-butylbenzene (B1681246) derivatives acts as a sterically demanding substituent that can direct subsequent chemical transformations to specific positions on the aromatic ring. For instance, in Friedel-Crafts alkylation, the tert-butyl group can be introduced onto a benzene (B151609) ring, and its presence influences the position of further substitutions. taylorandfrancis.com This directing effect is crucial in multi-step syntheses where precise control over the molecular geometry is required.

Derivatives such as 4-tert-butylbenzoic acid are significant intermediates. guidechem.comvinatiorganics.com This compound, which can be synthesized from 4-tert-butyltoluene (B18130), serves as a foundational block for creating more intricate structures. guidechem.comvinatiorganics.com The carboxylic acid group provides a reactive handle for a multitude of chemical reactions, including esterification and amidation, enabling the construction of complex molecular frameworks.

Research has also explored the functionalization of tert-butylbenzene to create sterically controlled environments in polypeptide synthesis. acs.org By designing N-carboxyanhydride monomers with a tert-butylbenzene pendant, researchers have overcome challenges associated with the precipitation of β-sheet forming polypeptides during ring-opening polymerization. acs.org This approach facilitates the synthesis of high-molecular-weight, soluble polypeptides, opening avenues for new polypeptide architectures. acs.org

Building Blocks for Specialty Chemicals

The derivatives of this compound are instrumental in the production of various specialty chemicals. A prominent example is the use of 4-tert-butylbenzoic acid in the synthesis of its ester, methyl 4-tert-butylbenzoate. nbinno.com This ester is a key precursor in the production of Avobenzone, a widely used UVA blocker in sunscreens and other cosmetic products. guidechem.comnbinno.com

Furthermore, 4-tert-butylbenzoic acid and its salts have found applications as stabilizers for alkyd resins and as heat stabilizers for PVC. vinatiorganics.comnbinno.com The tert-butyl group enhances the performance of these materials by improving properties such as luster, color, and drying time in resins. nbinno.com The versatility of these compounds as intermediates is underscored by their role in producing a range of additives for polymers and coatings.

Contributions to Polymer Science and Functional Materials Development

The influence of this compound and its derivatives extends significantly into the realm of polymer science, where they are utilized in the synthesis of initiators and monomers, and in the development of polymers with tailored properties.

Synthesis of Initiators and Monomers for Polymerization

Polymerization initiators are crucial for starting the polymerization process. greyhoundchrom.comalfachemic.comfujifilm.comtcichemicals.com While direct use of this compound as an initiator is not common, its derivatives can be functionalized to act as such. For instance, multifunctional anionic initiators have been synthesized using n-butyllithium and diisopropenyl benzene, demonstrating the principle of using alkylated benzenes in initiator systems. researchgate.net

More directly, monomers derived from tert-butylbenzene have been designed to control polymerization processes. acs.org For example, N-carboxyanhydride monomers featuring a tert-butylbenzene pendant have been synthesized to manage the steric environment during the ring-opening polymerization of amino acids, leading to soluble, high-molecular-weight polypeptides like poly(l-serine) and poly(l-cysteine). acs.org

The synthesis of star-shaped poly(tert-butyl acrylate) has been achieved using an "arm first" method with atom transfer radical polymerization (ATRP). cmu.edu This process involves the use of preformed poly(tert-butyl acrylate) macroinitiators, showcasing how tert-butyl functionalized monomers are central to creating complex polymer architectures. cmu.edu

Development of Modified Polymer Architectures and Properties

The incorporation of the tert-butyl group into polymer structures can significantly alter their properties. The bulky nature of this group can increase the solubility of otherwise insoluble polymers. acs.org This was demonstrated in the synthesis of β-sheet forming polypeptides, where the tert-butylbenzene functionalization prevented precipitation during polymerization. acs.org

The modification of latex polymers with functional monomers is a common strategy to enhance paint performance. researchgate.net While not directly involving this compound, the principles of using functionalized monomers to modify polymer backbones are relevant. Derivatives of tert-butylbenzene, such as 4-tert-butylbenzoic acid, are used as modifiers for alkyd resins, which improves their physical properties. nbinno.com

Furthermore, the development of end-functional star polymers with various functionalities, such as hydroxy, epoxy, and amino groups, has been made possible through the use of functional initiators in ATRP of tert-butyl acrylate. cmu.edu This highlights the role of tert-butyl containing monomers in creating highly specialized and functional polymer materials.

Application in Liquid Crystal Research and Related Technologies

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. taylorandfrancis.com The molecular shape and anisotropy of the molecules are key to their LC behavior. Alkylated benzenes are common components of liquid crystal molecules.

Derivatives of tert-butylbenzene have been used in the synthesis of novel liquid crystalline materials. For example, fluorescent liquid crystals have been synthesized based on a 4,4'-(2-(tert-butyl)-anthracene-9,10-diyl)diphenol moiety. researchgate.net These compounds were found to be enantiotropic liquid crystals exhibiting blue fluorescence, which is of interest for optoelectronic applications. researchgate.net

The synthesis of a rod-like liquid crystal, N,N'-(terephthalylidene) bis (4-n-butylaniline) (TB4A), which incorporates a butyl aniline (B41778) structure, demonstrates the use of alkylated anilines in creating materials with multiple smectic and nematic liquid crystal phases. researchgate.net While this example uses a butyl group, the principle extends to the use of other alkylated benzenes in designing liquid crystals with specific phase behaviors and properties. The study of such materials is crucial for the development of new display technologies and other advanced optical materials. nih.govmdpi.com

Investigative Uses in Photolithography-Relevant Chemical Systems

While direct, extensive research on the specific applications of this compound in photolithography is not widely documented in publicly available literature, its structural motifs—an alkylated aromatic ring—are central to the design of various components within photoresist formulations. The potential and investigative utility of this compound and its derivatives can be inferred from the well-established roles of similar chemical structures in these complex systems. The primary areas of investigation for such compounds include their function as components of photoacid generators (PAGs), as quencher molecules, or as additives to modulate the physical properties of the photoresist film.

Research into the photolytic behavior of related compounds provides a basis for understanding the potential transformations of this compound under lithographic conditions. For instance, studies on the photolysis of bis-(4-tert-butylphenyl)-iodonium salts, which are used as photoacid generators, have shown the formation of tert-butyl benzene as a photoproduct. researchgate.net This highlights that the tert-butylbenzene moiety is a stable photoproduct in such systems, suggesting that derivatives like this compound could exhibit predictable behavior if incorporated into similar PAG structures.

Furthermore, substituted benzenes are explored as additives in photoresist formulations to fine-tune properties such as dissolution behavior and thermal stability. longdom.org The hydrophobic nature of this compound could make it a candidate for investigation as a dissolution inhibitor in certain resist systems. In positive-tone resists, additives that decrease the dissolution rate of the unexposed regions can enhance contrast. The specific combination of the bulky tert-butyl group and the more flexible n-butyl chain would be expected to influence its interaction with the polymer matrix and the developer.

In the context of quenchers, which are basic compounds added to control the diffusion of photo-generated acid and improve resolution, derivatives of this compound could be synthesized to incorporate basic moieties. A patent for a photo-destroyable quencher, for example, includes a 5-(4-(tert-butyl)phenyl)-5H-dibenzo[c,e]azepine structure, indicating that the tert-butylphenyl group can be a component of larger, functional molecules in photoresists. mdpi.com

The following table summarizes the key physicochemical properties of related compounds that are relevant to their potential use in photolithography, offering a comparative basis for the hypothetical performance of this compound derivatives.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Relevance in Photolithography |

| tert-Butylbenzene | 134.22 | 169 | 4.11 | Photoproduct of some PAGs; basic aromatic structure. researchgate.netsigmaaldrich.com |

| 1,3,5-Tri-tert-butylbenzene | 246.45 | 235 | 6.4 | Bulky aromatic structure, potential for creating molecular glasses. |

| 4-tert-Butylphenol (B1678320) | 150.22 | 236-238 | 3.2 | Monomer for photoresist polymers. |

| This compound | 190.32 | ~240-250 (estimated) | ~5.5 (estimated) | Potential as a hydrophobic additive or a scaffold for functional derivatives. nih.govnist.gov |

Detailed research findings on the direct incorporation of this compound would be necessary to fully elucidate its role. However, based on the established principles of photoresist design and the known functions of its structural components, it represents a compound of interest for investigative studies aimed at developing novel photoresist materials with tailored properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of alkylated benzenes often involves Friedel-Crafts alkylation, which can be fraught with challenges such as catalyst waste, low selectivity, and the use of hazardous reagents. Future research is progressively moving towards greener and more efficient synthetic routes. For 4-Tert-butyl-1-n-butylbenzene, this involves exploring methodologies that minimize environmental impact while maximizing yield and purity.

Emerging trends in this area include:

Phase Transfer Catalysis (PTC): Research into PTC for the synthesis of related compounds, such as 1-butoxy-4-tert-butylbenzene (B13943118), has demonstrated the effectiveness of this technique in achieving high conversion rates under milder, heterogeneous conditions. researchgate.netbcrec.id This method, which utilizes a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs, can reduce the need for harsh solvents and improve reaction efficiency. Future studies could adapt PTC systems for the specific n-butylation of 4-tert-butylbenzene, optimizing catalyst structure, solvent systems, and reaction conditions for sustainability.

Solid Acid Catalysts: The development and use of solid acid catalysts (e.g., zeolites, clays, and resins) are a significant step towards sustainable chemistry. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the workup process and reducing waste. Investigating the catalytic activity of various solid acids for the regioselective alkylation of benzene (B151609) derivatives is a promising avenue for the clean production of this compound.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to alkylation reactions is a growing field. Future work could focus on designing a continuous flow process for the synthesis of this compound, potentially integrating catalytic systems for a highly efficient and automated production line.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Phase Transfer Catalysis | Milder reaction conditions, reduced solvent waste, high conversion rates. researchgate.netbcrec.id | Catalyst design, optimization of biphasic systems. |

| Solid Acid Catalysts | Reusability, reduced corrosion, simplified product purification. | Catalyst screening, understanding structure-activity relationships. |

| Flow Chemistry | Enhanced safety, precise control, scalability, potential for automation. | Reactor design, integration with solid catalysts, process optimization. |

Integration of Advanced Computational Techniques for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is conducted. For this compound, advanced computational techniques can accelerate research and provide deep mechanistic insights.

Future research directions in this domain include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict the structural, electronic, and spectroscopic properties of this compound. nih.govacs.org Such calculations can elucidate the molecule's conformational landscape, predict its reactivity towards various reagents, and help in the interpretation of experimental data (e.g., NMR, IR spectra). Studies on related molecules like tert-butylbenzenium ions have successfully used these methods to determine structures and energies of isomers and transition states. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in various solvents or as part of a larger molecular assembly. This can provide insights into its physical properties (e.g., viscosity, diffusion coefficient) and its interactions with other molecules, which is crucial for designing its applications in materials science.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of synthetic reactions. This allows researchers to understand the detailed step-by-step mechanism of alkylation, identify rate-limiting steps, and predict the effect of different catalysts or reaction conditions, thereby guiding the development of more efficient synthetic protocols.

Exploration of New Applications in Advanced Functional Materials

The unique combination of a rigid aromatic core with flexible and bulky alkyl groups makes this compound an interesting candidate for the development of advanced functional materials. The tert-butyl group, in particular, is known to enhance solubility in organic solvents and provide steric hindrance, properties that are valuable in material design. nih.gov

Potential areas for exploration include:

Building Block for Polymers and Resins: Precursors containing the tert-butylphenol moiety are fundamental in the production of high-performance materials like phenolic and polycarbonate resins. nih.gov Similarly, this compound could be functionalized (e.g., through nitration, halogenation, or acylation) to create novel monomers. These monomers could then be polymerized to produce materials with tailored thermal stability, solubility, and mechanical properties for use in specialty coatings, adhesives, or advanced composites.

Scaffolds for Molecular Probes: The tert-butylbenzene (B1681246) structure has been successfully used as a scaffold for designing long-lived hyperpolarized 13C probes for advanced NMR and metabolic imaging studies. nih.gov The deuterated version of tert-butylbenzene showed a remarkably long spin-lattice relaxation time, a critical property for such applications. nih.gov Future research could investigate whether this compound and its derivatives can be similarly employed as core structures for developing new probes for chemical and biomedical research.

High-Performance Lubricants and Additives: The hydrocarbon nature and specific molecular structure of this compound suggest its potential as a component in synthetic lubricants or as a fuel additive. Its alkylated structure could impart desirable properties such as thermal stability and specific viscosity characteristics. Research would be needed to evaluate its performance under various conditions and its compatibility with other lubricant components.

Comprehensive Understanding of Environmental Dynamics and Remediation Strategies

As with any chemical compound intended for potential industrial use, a thorough understanding of its environmental fate and the development of remediation strategies are paramount. The presence of a stable benzene ring and alkyl groups suggests that this compound could be persistent in the environment.

Future research in this critical area should focus on:

Biodegradation Pathways: Studies on related compounds like 4-tert-butylphenol (B1678320) have shown that specific bacterial strains can degrade them, often initiating the process through hydroxylation of the aromatic ring. nih.govresearchgate.net Research is needed to identify microorganisms capable of metabolizing this compound and to elucidate the enzymatic pathways involved. This knowledge is fundamental for developing effective bioremediation strategies for contaminated sites.

Environmental Fate and Transport: The physical and chemical properties of this compound will govern its movement and persistence in soil, water, and air. For instance, other tert-butylated compounds like methyl tert-butyl ether (MTBE) are known to be highly mobile in groundwater. maryland.gov It is crucial to study the compound's solubility, vapor pressure, and octanol-water partition coefficient to model its environmental transport. Furthermore, investigating its potential for bioaccumulation in aquatic organisms is a necessary component of a comprehensive environmental risk assessment.

Advanced Oxidation Processes (AOPs): For recalcitrant organic pollutants, AOPs (such as ozonation, Fenton processes, or photocatalysis) are a powerful remediation tool. Research could investigate the efficacy of various AOPs in breaking down this compound into less harmful substances. Studies on the photolytic degradation of other complex tert-butylated aromatic compounds have shown the formation of various photoproducts, highlighting the importance of identifying transformation products to fully assess environmental risk. researchgate.net

| Research Area | Key Objectives | Relevant Precedent/Analogy |

| Biodegradation | Identify degrading microbial strains and metabolic pathways. | Sphingobium strains degrade 4-tert-butylphenol. nih.gov |

| Environmental Fate | Determine mobility, persistence, and bioaccumulation potential. | High mobility of MTBE in groundwater. maryland.gov |

| Remediation | Evaluate the effectiveness of Advanced Oxidation Processes (AOPs). | Photolytic transformation of bis-(4-tert-butyl phenyl)-iodonium. researchgate.net |

Q & A

Basic Question: What are the common synthetic routes for 4-Tert-butyl-1-n-butylbenzene, and what analytical methods are used to confirm its purity and structure?

Answer:

this compound is typically synthesized via Friedel-Crafts alkylation, where tert-butyl chloride reacts with n-butylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura coupling for regioselective aryl-alkyl bond formation. Post-synthesis, purity is confirmed using HPLC with a C18 column and UV detection (λ = 254 nm) . Structural characterization employs ¹H/¹³C NMR to identify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet) and FT-IR to verify C-H stretches (2800–3000 cm⁻¹ for alkyl groups) .

Advanced Question: How does the steric hindrance of the tert-butyl group influence the regioselectivity of electrophilic substitution reactions in this compound?

Answer:

The tert-butyl group’s steric bulk directs electrophilic substitution to the para position relative to the n-butyl chain due to steric shielding of ortho positions. For example, nitration with HNO₃/H₂SO₄ yields 4-tert-butyl-1-n-butyl-3-nitrobenzene as the major product. Computational studies (e.g., DFT) predict transition-state energies, confirming that steric effects dominate over electronic effects. Experimental validation involves analyzing product ratios via GC-MS and comparing with molecular dynamics simulations .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR distinguishes tert-butyl (9H singlet) and n-butyl (multiplet for CH₂ groups) protons. ¹³C NMR identifies quaternary carbons (δ ~35 ppm for tert-butyl).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 218.2 for C₁₄H₂₂).

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for confirming steric effects .

Advanced Question: What strategies resolve contradictory data regarding the catalytic activity of this compound in cross-coupling reactions?

Answer:

Contradictions in catalytic activity (e.g., variable yields in Heck reactions) may arise from impurities or solvent effects. To address this:

Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).

Control Experiments : Use radical scavengers to rule out side reactions.

Advanced Analytics : Employ TGA to assess thermal stability of intermediates and HPLC-MS to detect byproducts.

Meta-Analysis : Compare data across PubChem entries and NIST databases to identify outliers .

Basic Question: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer:

Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent photodegradation. Stability studies using accelerated aging tests (40°C/75% RH for 6 months) show <2% decomposition. Monitor via HPLC for oxidation products (e.g., benzoic acid derivatives) .

Advanced Question: How can computational methods predict the reactivity of this compound in supramolecular chemistry applications?

Answer:

- DFT Calculations : Model host-guest interactions (e.g., with cyclodextrins) by optimizing geometries and calculating binding energies (ΔG).

- Molecular Dynamics (MD) : Simulate solvation effects in polar/aprotic solvents to predict aggregation behavior.

- Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina. Experimental validation involves isothermal titration calorimetry (ITC) to measure binding affinities .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Answer:

Use a 3:1 hexane/ethyl acetate mixture for high-purity crystals (>99%). Monitor crystallization via polarized light microscopy to ensure polymorph consistency. Solubility data from NIST Chemistry WebBook guide solvent selection .

Advanced Question: How does the electronic effect of the n-butyl chain modulate the compound’s reactivity in photochemical reactions?

Answer:

The n-butyl chain’s electron-donating inductive effect stabilizes radical intermediates in UV-induced reactions. Time-resolved UV-Vis spectroscopy tracks transient species (e.g., triplet states), while EPR identifies radical signatures. Compare with tert-butyl analogs to isolate electronic contributions .

Basic Question: What safety precautions are required when handling this compound?

Answer:

Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest low systemic toxicity, but MSDS guidelines recommend neutralization of spills with vermiculite .

Advanced Question: What are the challenges in scaling up the synthesis of this compound for high-throughput screening?

Answer:

Key challenges include:

Exothermic Reactions : Optimize cooling rates in Friedel-Crafts steps to prevent runaway reactions.

Catalyst Recycling : Immobilize AlCl₃ on silica gel to improve yields (>85%) and reduce waste.

Automated Purification : Implement flash chromatography systems with inline LC-MS for real-time purity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.